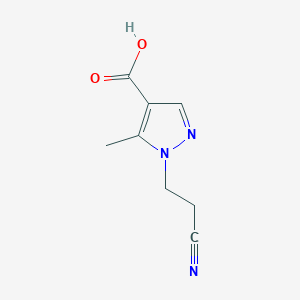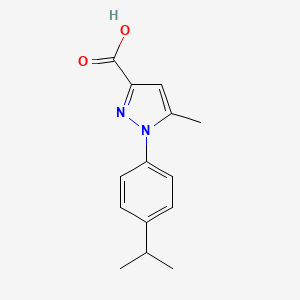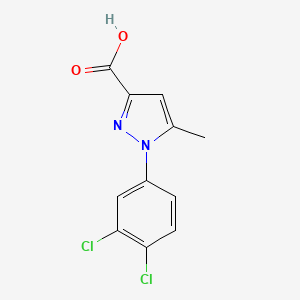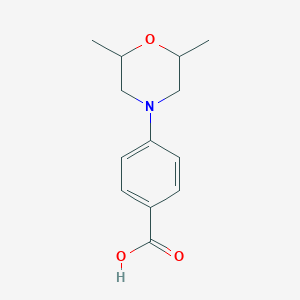![molecular formula C11H17NO3S B3374566 Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester CAS No. 102090-59-5](/img/structure/B3374566.png)
Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester
Overview
Description
“Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester” is a chemical compound . The term “carbamic acid” is used generically for any compounds of the form RR′NCOOH, where R and R′ are organic groups or hydrogen . Carbamate is also a term used for esters of carbamic acids .
Synthesis Analysis
Many substituted carbamic acids can be readily synthesized by bubbling carbon dioxide through solutions of the corresponding amine in an appropriate solvent, such as DMSO or supercritical carbon dioxide .Molecular Structure Analysis
The molecular formula of “this compound” is C11H17NO3S . The carbamoyl functional group RR′N–C (=O)– is the carbamic acid molecule minus the OH part of the carboxyl .Chemical Reactions Analysis
Carbamic acid can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures, which also yields ammonium carbamate [NH4]+[NH2CO2]− .Mechanism of Action
ThioTEPA works by alkylating the DNA of cancer cells, which leads to the formation of cross-links between DNA strands. This ultimately results in the disruption of DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects
ThioTEPA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme DNA polymerase, which is involved in DNA replication. ThioTEPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
ThioTEPA has several advantages for use in lab experiments. It is a well-characterized compound that is readily available. ThioTEPA is also relatively stable, which makes it easy to handle in the lab. However, there are some limitations to the use of Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester in lab experiments. It is a cytotoxic drug that can be hazardous to handle, and it can also be expensive.
Future Directions
There are several future directions for research on Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester. One area of interest is the development of new formulations of this compound that can improve its pharmacokinetic properties. Another area of interest is the use of this compound in combination with other chemotherapy drugs to increase their effectiveness. Additionally, there is interest in exploring the use of this compound in the treatment of other diseases, such as autoimmune disorders.
Scientific Research Applications
ThioTEPA has been extensively studied for its anticancer properties. It has been used in the treatment of a variety of cancers, including breast cancer, ovarian cancer, and bladder cancer. ThioTEPA has also been used in combination with other chemotherapy drugs to increase their effectiveness.
properties
IUPAC Name |
tert-butyl N-(2-hydroxy-2-thiophen-2-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-11(2,3)15-10(14)12-7-8(13)9-5-4-6-16-9/h4-6,8,13H,7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGRIRKQEHAFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CS1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551263 | |
| Record name | tert-Butyl [2-hydroxy-2-(thiophen-2-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102090-59-5 | |
| Record name | tert-Butyl [2-hydroxy-2-(thiophen-2-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethanone](/img/structure/B3374483.png)


![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-one](/img/structure/B3374513.png)





![[2-(2-Methoxyethoxy)phenyl]methanol](/img/structure/B3374571.png)
![3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline](/img/structure/B3374578.png)
![2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B3374594.png)
![1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3374601.png)
